molecular formula C3H8IN B14334213 3-Iodopropan-1-amine CAS No. 110300-07-7

3-Iodopropan-1-amine

Cat. No.: B14334213
CAS No.: 110300-07-7
M. Wt: 185.01 g/mol
InChI Key: FZSUKGFWZOUEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopropan-1-amine: is an organic compound with the molecular formula C₃H₈IN. It is a primary amine where the amino group is attached to the third carbon of a three-carbon chain, with an iodine atom attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution: One common method for preparing 3-Iodopropan-1-amine involves the nucleophilic substitution of 3-chloropropan-1-amine with sodium iodide in acetone. The reaction proceeds via the displacement of the chlorine atom by the iodide ion.

    [ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaI} \rightarrow \text{I-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaCl} ]

  • Industrial Production Methods: Industrially, this compound can be synthesized through the iodination of propan-1-amine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve controlled temperatures and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3-Iodopropan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles, depending on the oxidizing agent used.

  • Reduction: The compound can be reduced to form 3-aminopropane by using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as hydroxide ions to form 3-aminopropanol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium cyanide (KCN).

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: 3-Iodopropan-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

Industry:

Mechanism of Action

The mechanism of action of 3-Iodopropan-1-amine involves its reactivity as a nucleophile due to the presence of the amino group. The iodine atom can be easily displaced in substitution reactions, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

    3-Chloropropan-1-amine: Similar structure but with a chlorine atom instead of iodine.

    3-Bromopropan-1-amine: Similar structure but with a bromine atom instead of iodine.

    Propan-1-amine: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness:

Properties

IUPAC Name

3-iodopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8IN/c4-2-1-3-5/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSUKGFWZOUEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611293
Record name 3-Iodopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110300-07-7
Record name 3-Iodopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.